molecular formula C19H18F3N3O B3010791 N-(4-methylbenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide CAS No. 866144-31-2

N-(4-methylbenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide

Cat. No. B3010791
CAS RN: 866144-31-2
M. Wt: 361.368
InChI Key: JXIIANWUOISDLF-UHFFFAOYSA-N
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Description

The compound "N-(4-methylbenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide" is a structurally complex molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the synthesis of related compounds, which can be useful for understanding the context in which such a molecule might be studied.

Synthesis Analysis

The synthesis of related compounds involves the creation of imidazole-amine ligands, which are achieved through reductive amination reactions using primary and secondary amines in the presence of sodium cyanoborohydride . Additionally, the synthesis of hybrid anticonvulsant agents involves the coupling reaction of propanoic acid derivatives with substituted benzylamines using N,N-carbonyldiimidazole (CDI) as the coupling reagent . These methods suggest that the synthesis of "N-(4-methylbenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide" could potentially involve similar reductive amination or coupling reactions, albeit with different starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds related to "N-(4-methylbenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide" often includes benzimidazole rings, which are known for their biological activity and potential as pharmaceutical agents . The presence of a trifluoromethyl group is also significant, as it can greatly influence the biological activity and metabolic stability of a compound .

Chemical Reactions Analysis

The chemical reactions involving similar compounds include the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids or their derivatives . This reaction is often used to create diarylmethane derivatives, which are common subunits in pharmaceutical molecules. The relevance to "N-(4-methylbenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide" lies in the potential for such cross-coupling reactions to be part of its synthetic pathway.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(4-methylbenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide" are not discussed in the provided papers, the properties of similar compounds can be inferred. For instance, the presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound . The benzimidazole core is known to interact with various biological targets, which can be modified by substituents to fine-tune the compound's activity .

Scientific Research Applications

Antibacterial and Anticancer Properties

  • A study on benzimidazole-based N-heterocyclic carbene (NHC) proligands and Ag-NHC complexes demonstrated notable in vitro antibacterial potentials against Escherichia coli and Bacillus subtilis. Moreover, these complexes showed higher anticancer activity against human-derived colorectal cancer (HCT 116) and colorectal adenocarcinoma (HT29) cell lines (Haque et al., 2015).

Antimicrobial and Cytotoxic Activities

  • Novel thiazole derivatives, including some benzimidazole-related compounds, were synthesized and found to exhibit high antibacterial activity, particularly against certain bacterial strains and Candida species. Additionally, these compounds displayed cytotoxicity against human leukemia cells and mouse embryonic fibroblast cells (Dawbaa et al., 2021).

Antifungal and Antibacterial Activity

  • New N-(naphthalen-1-yl)propanamide derivatives were studied for their antimicrobial activities. Notably, several compounds showed significant antifungal activity against specific fungi and anti-gram-positive bacterial activity at half the potency of standard drugs (Evren et al., 2020).

Tumor Hypoxia Markers

  • Novel nitroimidazole-based thioflavin-T derivatives, including a related compound, were synthesized and evaluated for their potential as tumor hypoxia markers. These compounds demonstrated selective accumulation in hypoxic murine sarcoma cells, suggesting their utility in identifying tumor hypoxia (Li et al., 2005).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O/c1-12-7-9-14(10-8-12)11-23-17(26)13(2)25-16-6-4-3-5-15(16)24-18(25)19(20,21)22/h3-10,13H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIIANWUOISDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(C)N2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide

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